N,N-dimethyl-4-[[6-(3-pyridinyl)-3,4-dihydro-2H-pyridin-5-ylidene]methyl]aniline
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Overview
Description
4-[(5,6-Dihydro[2, 3’-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is part of the bipyridine family, which is widely recognized for its applications in various fields, including chemistry, biology, and medicine. The bipyridine core structure allows for versatile functionalization, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5,6-Dihydro[2, 3’-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of boronic acids with halopyridines in the presence of a palladium catalyst.
Stille Coupling: This method uses organotin compounds and halopyridines with a palladium catalyst.
Negishi Coupling: This method involves the reaction of organozinc compounds with halopyridines in the presence of a palladium catalyst.
Ullmann Coupling: This method uses copper catalysts to couple halopyridines.
Wurtz Coupling: This method involves the reaction of alkyl halides with sodium metal.
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(5,6-Dihydro[2, 3’-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction may produce dihydrobipyridine derivatives. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the bipyridine core.
Scientific Research Applications
4-[(5,6-Dihydro[2, 3’-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride has numerous applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are used in catalysis and materials science.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the synthesis of advanced materials, such as conductive polymers and supramolecular structures.
Mechanism of Action
The mechanism of action of 4-[(5,6-Dihydro[2, 3’-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The bipyridine core can coordinate with metal ions, influencing the activity of metalloenzymes or acting as a catalyst in chemical reactions. The compound’s ability to form stable complexes with transition metals is key to its function in various applications.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Similar to 2,2’-bipyridine but with different coordination properties and applications.
6,6’-Dimethyl-2,2’-bipyridine: A derivative of bipyridine with methyl groups that influence its chemical behavior and applications.
Uniqueness
4-[(5,6-Dihydro[2, 3’-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride is unique due to its specific structure, which allows for versatile functionalization and a wide range of applications. Its ability to form stable complexes with transition metals and its potential in drug development distinguish it from other bipyridine derivatives.
Properties
Molecular Formula |
C19H21N3 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline |
InChI |
InChI=1S/C19H21N3/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17/h3,6-11,13-14H,4-5,12H2,1-2H3 |
InChI Key |
KHUUTHZSRXABAC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3 |
Origin of Product |
United States |
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